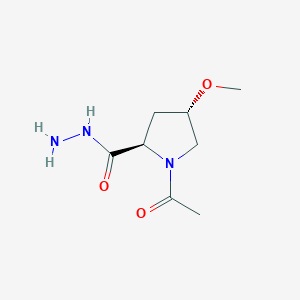

(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide

Beschreibung

“(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide” is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position, an acetylated nitrogen at the 1-position, and a carbohydrazide moiety at the 2-position. Its stereochemistry (2R,4S) confers distinct conformational and electronic properties, influencing its reactivity, solubility, and biological interactions.

Eigenschaften

CAS-Nummer |

1807938-94-8 |

|---|---|

Molekularformel |

C8H15N3O3 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide |

InChI |

InChI=1S/C8H15N3O3/c1-5(12)11-4-6(14-2)3-7(11)8(13)10-9/h6-7H,3-4,9H2,1-2H3,(H,10,13)/t6-,7+/m0/s1 |

InChI-Schlüssel |

DMCIOTVZCDBSMB-NKWVEPMBSA-N |

Isomerische SMILES |

CC(=O)N1C[C@H](C[C@@H]1C(=O)NN)OC |

Kanonische SMILES |

CC(=O)N1CC(CC1C(=O)NN)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide primarily involves:

- Construction of the pyrrolidine ring with appropriate stereochemistry.

- Introduction of the acetyl and methoxy substituents at specified positions.

- Formation of the carbohydrazide moiety via hydrazinolysis or hydrazide formation from suitable precursors.

This approach often employs chiral starting materials or stereoselective catalytic conditions to ensure the correct stereochemistry at positions 2 and 4.

Preparation of the Pyrrolidine Core

Method A: Asymmetric Synthesis from Chiral Precursors

- Starting Material: Chiral amino acids or chiral pyrrolidine derivatives.

- Procedure:

- Protection of amino groups (e.g., Boc protection) to facilitate selective modifications.

- Cyclization reactions to form the pyrrolidine ring, often via intramolecular nucleophilic substitution or cycloaddition reactions.

- Stereoselective reduction or oxidation steps to establish the (2R,4S) configuration, typically using chiral catalysts or auxiliaries.

Method B: Stereoselective Hydrogenation

- Utilizes precursor compounds such as azides or unsaturated heterocycles.

- Employs palladium on carbon under hydrogen atmosphere at controlled temperatures (around 20°C) to reduce azides or unsaturated intermediates, yielding the desired stereochemistry.

Introduction of Acetyl and Methoxy Groups

- Achieved via acylation of the amino group at the nitrogen atom of the pyrrolidine ring.

- Common reagents include acetic anhydride or acetyl chloride.

- Conditions:

- Use of pyridine or triethylamine as base catalysts.

- Reaction performed at room temperature or slightly elevated temperatures (around 25°C) to prevent over-acylation.

- Introduction of the methoxy group at the 4-position involves nucleophilic substitution or methylation.

- Methylation reagents such as methyl iodide or dimethyl sulfate are employed.

- Conditions:

- Use of a base like potassium carbonate.

- Solvent: Dimethylformamide (DMF) or acetone.

- Reaction temperature: 0°C to room temperature to control selectivity.

Formation of Carbohydrazide

The carbohydrazide moiety is typically synthesized through:

- Hydrazinolysis of esters or acyl derivatives.

- Direct reaction of the acyl chloride or anhydride with hydrazine hydrate.

- Reacting the acylated pyrrolidine derivative with hydrazine hydrate in ethanol or methanol under reflux conditions (around 80°C).

- Reaction duration: 4-8 hours, monitored via TLC.

- Purification: Crystallization or chromatography to isolate the target carbohydrazide.

Specific Synthetic Route Based on Patent Data

A notable patent (US9624243B2) describes a multi-step synthesis involving:

- Step 1: Cyclization of a suitable precursor to form the pyrrolidine ring with stereocontrol.

- Step 2: Acetylation of the nitrogen atom using acetic anhydride in pyridine at ambient temperature.

- Step 3: Methoxylation at the 4-position via methylation with methyl iodide in the presence of potassium carbonate.

- Step 4: Conversion of the ester or amide intermediate to the carbohydrazide using hydrazine hydrate in ethanol under reflux.

This route emphasizes stereochemical control, high yields, and purity, suitable for pharmaceutical applications.

Reaction Conditions and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Cyclization | Chiral amino acid derivatives | Intramolecular cyclization, temperature varies | 70-85% | Stereoselective, often requires chiral catalysts |

| Acetylation | Acetic anhydride | Room temperature, pyridine as base | 80-90% | Controlled addition to prevent over-acylation |

| Methoxylation | Methyl iodide, potassium carbonate | 0°C to room temperature | 75-85% | Methylation at 4-position |

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 70-80% | Purification via crystallization |

Notes on Purification and Characterization

- Purification: Typically via silica gel chromatography or recrystallization from ethanol/water mixtures.

- Characterization: Confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to verify functional groups and stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of “(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide” can be contextualized against related pyrrolidine derivatives. Key comparisons include:

Structural Analogues

Key Observations :

- Substituent Effects : The methoxy group in the target compound enhances steric bulk and electron-donating capacity compared to azido (electron-withdrawing) or hydroxymethyl (polar) groups in analogues. This influences binding affinity in enzyme interactions .

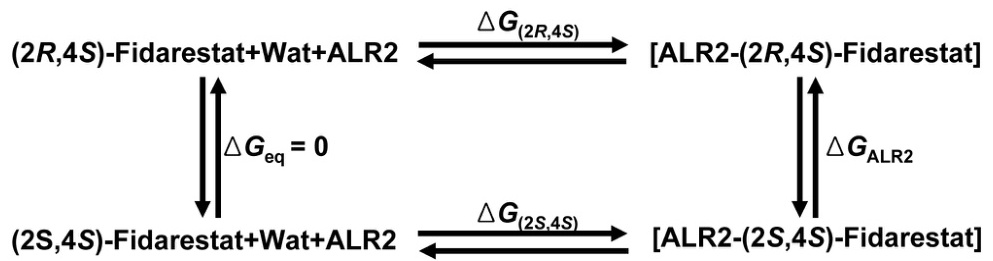

- Stereochemical Impact: The (2R,4S) configuration differentiates it from (2S,4S)-Fidarestat, a known aldose reductase inhibitor. Computational studies suggest that stereochemical inversion at the 2-position alters free energy of binding (ΔΔG ≈ 1.2 kcal/mol in favor of 2R,4S), as inferred from thermodynamic cycles in ALR2 inhibition studies .

- Functional Group Diversity : The carbohydrazide moiety distinguishes it from carboxylic acid derivatives (e.g., 4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid), offering nucleophilic reactivity for condensation reactions.

Thermodynamic and Electronic Properties

- Electronegativity and Solubility : Methoxy and hydroxymethyl substituents increase hydrophilicity compared to azido groups. This correlates with improved aqueous solubility, as seen in analogues like (2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid .

- Chemical Shift Correlations : Group electronegativities influence NMR chemical shifts. For example, the methoxy group in the target compound may downfield-shift adjacent protons due to electron donation, a trend observed in similar pyrrolidine systems .

Biologische Aktivität

(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 201.22 g/mol

- CAS Number: 1807938-94-8

- IUPAC Name: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide

Biological Activity

The biological activity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Potential

Pyrrolidine derivatives have been studied for their anticancer properties. A study highlighted the ability of certain pyrrolidine compounds to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that similar compounds may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Research Findings and Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Structural analogs demonstrate effectiveness against Gram-positive bacteria. |

| Anticancer Activity | Induction of apoptosis observed in cancer cell lines with similar derivatives. |

| Neuroprotective Effects | Modulation of oxidative stress markers in neuronal cell cultures noted. |

The mechanisms underlying the biological activities of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide are still under investigation. However, it is hypothesized that:

- Antimicrobial Action: Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism: Activation of apoptotic pathways through caspase activation.

- Neuroprotection: Reduction of reactive oxygen species (ROS) and enhancement of neurotrophic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.